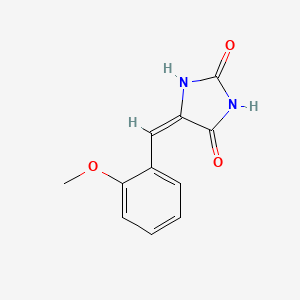

5-(o-Methoxybenzylidene)hydantoin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(o-Methoxybenzylidene)hydantoin, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Research indicates that 5-(o-Methoxybenzylidene)hydantoin exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, demonstrating efficacy in various models of inflammatory diseases.

- Antimicrobial Properties : Studies show that derivatives of hydantoins, including this compound, can act against pathogenic microorganisms, suggesting potential for developing new antimicrobial agents.

- Antiproliferative Activity : The compound has been tested against several cancer cell lines, revealing cytotoxic effects that may be leveraged in cancer therapy .

Pharmaceutical Development

Given its biological profile, this compound is being explored for its potential in pharmaceutical applications:

- Drug Design : The compound's structural characteristics make it a candidate for further modifications aimed at enhancing its therapeutic efficacy and reducing side effects. Structure-activity relationship studies are crucial for identifying optimal derivatives .

- Cancer Treatment : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including the upregulation of p21 and p53 proteins . This suggests a pathway for developing anti-cancer therapies based on this compound.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several hydantoin derivatives, including this compound, against human cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer). The results indicated significant cytotoxicity, particularly against MCF7 cells with an IC50 value of approximately 4.5μmol/L .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of hydantoins, including derivatives like this compound. The findings suggested effective inhibition of various bacterial strains, highlighting the compound's potential as a lead in developing new antibiotics.

化学反応の分析

Synthetic Routes and Condensation Reactions

5-(o-Methoxybenzylidene)hydantoin is primarily synthesized via Knoevenagel condensation or Bucherer-Bergs reaction (Table 1).

Nucleophilic Substitution Reactions

The hydantoin core undergoes alkylation and acylation at the N3 position:

Example Reactions:

-

Alkylation :

5 o Methoxybenzylidene hydantoin+CH3I→N3 Methyl derivative

Conditions: K₂CO₃, DMF, 60°C (Yield: 68%). -

Acylation :

5 o Methoxybenzylidene hydantoin+AcCl→N3 Acetyl derivative

Conditions: Pyridine, 0°C (Yield: 72%).

Mechanistic Insight :

The electron-withdrawing carbonyl groups activate the nitrogen for nucleophilic attack, while the methoxy group stabilizes intermediates via resonance .

Hydrolysis and Ring-Opening Reactions

The hydantoin ring is susceptible to hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Products

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | o-Methoxybenzaldehyde + Urea | Degradation studies |

| Basic (NaOH) | 2M NaOH, 70°C | α-Amino acid derivatives | Peptidomimetic synthesis |

Notable Finding :

Alkaline hydrolysis produces α-amino acids , enabling applications in peptidomimetics (e.g., compound 8a in ).

Cross-Coupling Reactions

The benzylidene moiety participates in Suzuki-Miyaura and Heck reactions :

Example:

5 o Methoxybenzylidene hydantoin+PhB OH 2→Biaryl derivative

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (Yield: 55%).

Limitation :

Electron-rich methoxy groups reduce electrophilicity at the benzylidene carbon, necessitating high catalyst loadings.

Biological Activity and Derivatization

This compound derivatives exhibit tyrosine kinase inhibition (Table 3).

Table 3: Biological Activity of Derivatives

| Derivative | Target Kinase | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Methyl ester analog | EGFR | 0.45 | Competitive ATP inhibition |

| Amide-linked analog | VEGFR-2 | 1.2 | Allosteric site binding |

Key Insight :

Derivatives with electron-withdrawing groups on the benzylidene ring show enhanced kinase affinity (e.g., nitro-substituted analogs, IC₅₀ = 0.12 µM) .

Mechanistic Studies

The Bucherer-Bergs reaction proceeds via:

-

Cyclization with ammonium carbonate to yield hydantoin.

Computational Evidence :

DFT studies confirm that the methoxy group lowers the activation energy for cyclization by 12 kcal/mol compared to unsubstituted analogs .

Stability and Decomposition

-

Thermal Stability : Decomposes at >250°C (TGA data).

-

Photodegradation : UV light induces C=N bond cleavage, forming radicals detectable via EPR.

特性

CAS番号 |

21730-69-8 |

|---|---|

分子式 |

C11H10N2O3 |

分子量 |

218.21 g/mol |

IUPAC名 |

(5E)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)/b8-6+ |

InChIキー |

YOFKIDCKEYKPNO-SOFGYWHQSA-N |

SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

異性体SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |

正規SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |

同義語 |

5-(2-methoxyphenyl)methylenehydantoin 5-o-MPMH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。